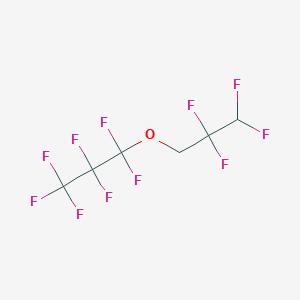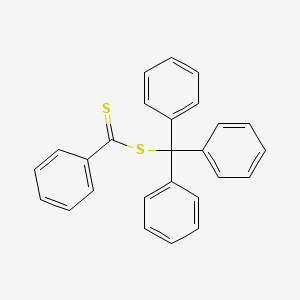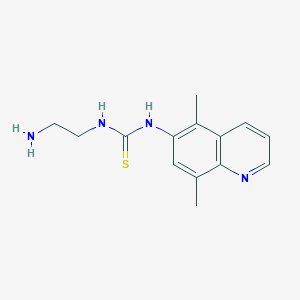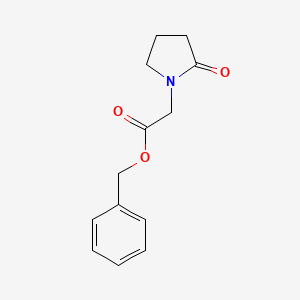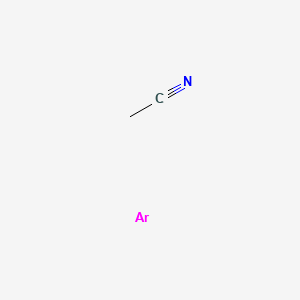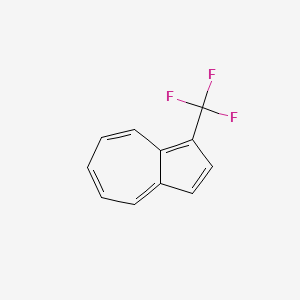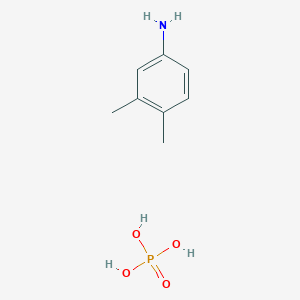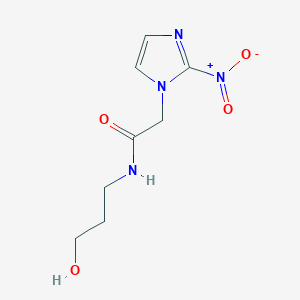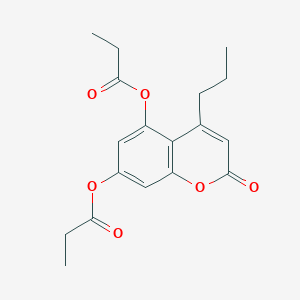
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with propyl and oxopropoxy groups. It is of interest in various fields due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2H-1-Benzopyran-2-one and appropriate alkylating agents.
Alkylation: The benzopyran core is alkylated at the 4-position using a propylating agent under basic conditions.
Esterification: The hydroxyl groups at the 5 and 7 positions are esterified with propionyl chloride in the presence of a base such as pyridine to form the oxopropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxopropoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- involves its interaction with molecular targets such as enzymes and receptors. The oxopropoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-propyl-: Lacks the oxopropoxy groups but has similar core structure.
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-methyl-: Similar structure but with a methyl group instead of a propyl group at the 4-position.
Uniqueness
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both propyl and oxopropoxy groups allows for diverse interactions and applications.
Properties
CAS No. |
174364-94-4 |
|---|---|
Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(2-oxo-5-propanoyloxy-4-propylchromen-7-yl) propanoate |
InChI |
InChI=1S/C18H20O6/c1-4-7-11-8-17(21)24-14-10-12(22-15(19)5-2)9-13(18(11)14)23-16(20)6-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
CKPMRZSIBCFPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)CC)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


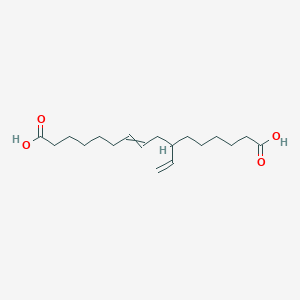
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
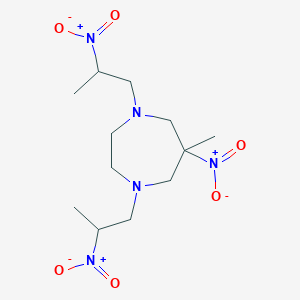
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
